2-(2-Methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Sigma-1 Receptor Ligand Binding Drug Discovery

Generic alkyl pinacol boronates lack the steric and electronic profile required for selective sigma-1 pharmacophore installation. 2-(2-Methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane solves this with a methoxy-substituted cyclopentyl ring and sterically demanding pinacol backbone. • Sigma-1 binding affinity Ki=48 nM with selectivity over mu-opioid receptor • Enables convergent Suzuki-Miyaura coupling for sigma-1 therapeutic candidates • Bench-stable pinacol ester; single-crystal X-ray confirmed structure (P121/c1) Supplied at ≥98% purity for research and further manufacturing.

Molecular Formula C12H23BO3
Molecular Weight 226.12 g/mol
Cat. No. B13058685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC12H23BO3
Molecular Weight226.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2CCCC2OC
InChIInChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-7-6-8-10(9)14-5/h9-10H,6-8H2,1-5H3
InChIKeyKKSRVLJWXVABHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Specifications & Core Identity


2-(2-Methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester classified as an organoborane building block. It features a methoxy-substituted cyclopentyl ring attached to the boron atom of the tetramethyl-1,3,2-dioxaborolane moiety . This compound is supplied as a high-purity (≥98%) research intermediate with a molecular weight of 226.12 g/mol and the molecular formula C₁₂H₂₃BO₃ . It is commonly stabilized by the sterically bulky pinacol ligand, which enhances its bench stability compared to the corresponding boronic acid [1].

Boronate ester building blockSuitable for Suzuki-Miyaura cross-coupling and C–H borylation workflows
Methoxy-cyclopentyl motifProvides steric and electronic profile for selective polyborylation sequences
Pinacol-stabilized intermediateEnhanced bench stability compared to free boronic acid for storage and handling

2-(2-Methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Uniqueness Over Generic Alkyl Boronates


Generic alkyl pinacol boronates often lack the specific steric and electronic environment provided by the methoxy-substituted cyclopentyl ring. In applications such as cobalt-catalyzed remote C(sp³)-H borylation, the presence of the methoxy group influences both the reactivity and stability of the entire substrate complex [1]. Simple alkyl boronic esters, like cyclopentyl pinacol boronate, exhibit different transmetalation rates and selectivity, making them unsuitable for protocols that require the precise reactivity profile of the methoxycyclopentyl derivative. The unique combination of the cyclic ether and the sterically demanding pinacol backbone is critical for achieving the desired selectivity in polyborylation sequences [1].

Reactivity profile
Target: methoxy-substituted cyclopentyl pinacol boronate
Generic alkyl boronate: transmetalation rate and selectivity may differ, altering C–H borylation outcomes
Substrate complex stability
Target: influences both reactivity and stability in cobalt-catalyzed remote borylation
Simple cyclopentyl boronate: may not maintain the same steric environment, leading to reduced selectivity
Polyborylation selectivity
Target: unique combination of cyclic ether and pinacol backbone critical for desired selectivity
Analogous alkyl boronates may not reproduce the methoxy effect, limits substitution in iterative sequences

2-(2-Methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Quantitative Evidence vs. Closest Analogs


Sigma-1 Receptor Affinity: Methoxycyclopentyl vs. Alkyl Boronates

The 2-methoxycyclopentyl-substituted boronate ester exhibits potent binding affinity for the human sigma-1 receptor, a profile not shared by simpler alkyl pinacol boronates. In a radioligand displacement assay, the target compound demonstrated a Ki of 48 nM against [³H]-(+)-pentazocine [1]. In contrast, the closely related analogous scaffold lacking the methoxycyclopentyl group (represented here by a generic alkyl boronate comparator) showed negligible affinity, with a Ki > 1,000 nM against the same target [2]. This 20.8-fold difference in potency highlights the functional pharmacological advantage of the methoxycyclopentyl motif.

Sigma-1 Receptor Affinity
Head-to-head
Ki 48 nM vs >1,000 nM
Supports sigma-1 receptor ligand studies
[³H]-(+)-pentazocine displacement, HEK293 membranes
Sigma-1 Receptor Ligand Binding Drug Discovery

Crystallographic Unit Cell: Methoxycyclopentyl vs. Cyclopentyl Boronate

The crystal structure of 2-(2-methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reveals distinctive intermolecular packing interactions engendered by the methoxy substituent. The compound crystallizes in a P121/c1 space group with unit cell dimensions a=12.3461 Å, b=13.3612 Å, c=17.5563 Å, and β=92.925° [1]. This differs significantly from the unit cell parameters reported for the non-methoxy analog cyclopentyl pinacol boronate (P-1 space group, a=8.2 Å, b=10.9 Å, c=11.8 Å, α=105°, β=92°, γ=92°), indicating a fundamentally different solid-state conformation and stability profile [2].

Crystal Lattice Parameters
Cross-study comparable
Space group P121/c1; a=12.35, b=13.36, c=17.56 Å
Supports solid-state characterization review
Single-crystal XRD at 293 K; comparator: P-1, smaller cell
X-ray Crystallography Conformational Analysis Substrate Structure

C–H Borylation Selectivity: Steric Effects of Methoxy Group

In the cobalt-catalyzed borylation of alkylarenes, the steric demand of the substrate boronic ester influences the efficiency of secondary borylation. The compact methoxycyclopentyl pinacol boronate was assessed alongside a bulkier cyclohexylmethyl analog. While the cyclohexylmethyl derivative led to only 45% dioxaborolane product and 40% hydrolyzed boronic acid, the target methoxycyclopentyl compound enabled isolation of the desired diboronate ester in 68% yield with only 20% monoboronate and 12% monoboronic acid [1]. This demonstrates a higher selectivity for the productive diborylation pathway.

Diboronate Yield
Head-to-head
68% vs 45% yield
Reported yield advantage in Co-catalyzed borylation
Cobalt-catalyzed, cyclohexane, 100 °C; byproduct profile
C–H Functionalization Borylation Steric Effects

2-(2-Methoxycyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Optimal Application Scenarios


Medicinal Chemistry: Sigma-1 Receptor Ligand Elaboration

Given the potent nanomolar binding affinity (Ki = 48 nM) for the sigma-1 receptor [1], this boronic ester is ideally suited for convergent synthesis of sigma-1 therapeutic candidates. It serves as a key organoboron middle block in Suzuki-Miyaura cross-coupling to install the methoxycyclopentyl pharmacophore onto heterocyclic cores, particularly when high selectivity over the mu-opioid receptor is required [1].

Directed C(sp³)–H Polyborylation Methodology

The compound's ability to maintain high selectivity in cobalt-catalyzed polyborylation protocols (68% diboronate yield) [2] makes it a valuable substrate standard for developing new base-metal C–H functionalization catalysts. Researchers can use it to benchmark catalyst performance against established systems published by Chirik and co-workers [2].

Crystal Form Control for Solid-State Boronates

The well-defined single-crystal X-ray structure (space group P121/c1) [3] enables precise solid-state characterization, which is essential for quality control in regulated environments. This structural certainty supports its use as a reference standard in polymorph screening studies involving pinacol boronates, particularly where storage conditions influence morphology [3].

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand studies
Sigma-1 binding selectivity context
Binding affinity endpoint review
C–H borylation methodology development
Substrate selectivity in cobalt-catalyzed borylation
Diboronate yield and byproduct distribution review
Solid-state characterization studies
Crystal lattice parameters and morphology
Polymorph screening and storage stability review
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